CYP3A4 Inhibition Potency: (S)-Imidazolelactic Acid vs. Histidine
In head-to-head in vitro enzyme assays, (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid demonstrates potent inhibition of human CYP3A4 with an IC50 of 233 nM [1]. In contrast, the parent amino acid L-histidine exhibits negligible CYP3A4 inhibition, with reported IC50 values exceeding 20,000 nM (20 µM) [2]. This 85-fold difference in potency highlights that the deamination and α-hydroxyl modification of histidine are critical for achieving meaningful CYP3A4 engagement.
| Evidence Dimension | CYP3A4 Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 233 nM |
| Comparator Or Baseline | L-Histidine (IC50: 20,000 nM) |
| Quantified Difference | Approximately 85-fold more potent |
| Conditions | Human CYP3A4 expressed in insect supersomes; 10-hydroxymidazolam formation assay |
Why This Matters
For researchers studying CYP3A4-mediated drug interactions or developing pharmacokinetic boosters, this compound offers a research-grade tool with low-micromolar potency, whereas histidine is functionally inert at physiological concentrations.
- [1] BindingDB. (2025). Affinity Data for BDBM50568243: IC50 = 233 nM against Human CYP3A4. Curated by ChEMBL. View Source
- [2] BindingDB. (2025). Affinity Data for BDBM181118 (L-Histidine): IC50 = 20,000 nM against Human LAT1/CYP3A4-related assay. View Source
